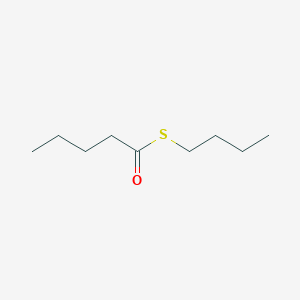
S-Butyl pentanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butyl pentanethioate: is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Butyl pentanethioate can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with butanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the thioester bond facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often prioritize scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: S-Butyl pentanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different thioesters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various thioester derivatives.
Scientific Research Applications
Chemistry: S-Butyl pentanethioate is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, thioesters like this compound are used to study enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of S-Butyl pentanethioate involves its reactivity at the thioester bond. The sulfur atom’s nucleophilicity and the carbonyl carbon’s electrophilicity facilitate various chemical transformations. In enzymatic reactions, thioesters can act as acyl donors or acceptors, participating in acylation and deacylation processes.
Comparison with Similar Compounds
S-Butyl acetate: An ester with similar structural features but with an oxygen atom instead of sulfur.
S-Butyl butanoate: Another thioester with a different alkyl chain length.
S-Butyl hexanethioate: A thioester with a longer alkyl chain.
Uniqueness: S-Butyl pentanethioate’s unique properties arise from the presence of the sulfur atom, which imparts distinct reactivity compared to oxygen-containing esters. This makes it valuable for specific synthetic applications and studies involving sulfur chemistry.
Properties
CAS No. |
81291-61-4 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
S-butyl pentanethioate |
InChI |
InChI=1S/C9H18OS/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
BIZKYHSPNIBTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















